

6-Bromoquinoline-3-carboxamide: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: **6-Bromoquinoline-3-carboxamide**

Cat. No.: **B1513317**

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An In-depth Exploration of a Key Scaffold in Kinase-Targeted Drug Discovery

Introduction

6-Bromoquinoline-3-carboxamide is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry community. Its rigid quinoline core, substituted with a bromine atom and a carboxamide group, provides a unique three-dimensional structure and electronic profile, making it a versatile scaffold for the design of targeted therapeutics. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of **6-Bromoquinoline-3-carboxamide**, including its fundamental properties, synthesis, analytical characterization, and its pivotal role in the development of kinase inhibitors, particularly those targeting the DNA damage response pathway.

Core Molecular Attributes

A precise understanding of the fundamental physicochemical properties of **6-Bromoquinoline-3-carboxamide** is essential for its effective application in research and development.

Property	Value	Source
CAS Number	1296950-96-3	--INVALID-LINK--
Molecular Formula	$C_{10}H_7BrN_2O$	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	251.08 g/mol	--INVALID-LINK--
Appearance	Powder or liquid	--INVALID-LINK--
Purity	Typically ≥95%	--INVALID-LINK--

Note: Experimental data on properties such as melting point and solubility for **6-Bromoquinoline-3-carboxamide** are not extensively reported in publicly available literature. These properties would need to be determined empirically.

Strategic Importance in Drug Discovery: Targeting the DNA Damage Response

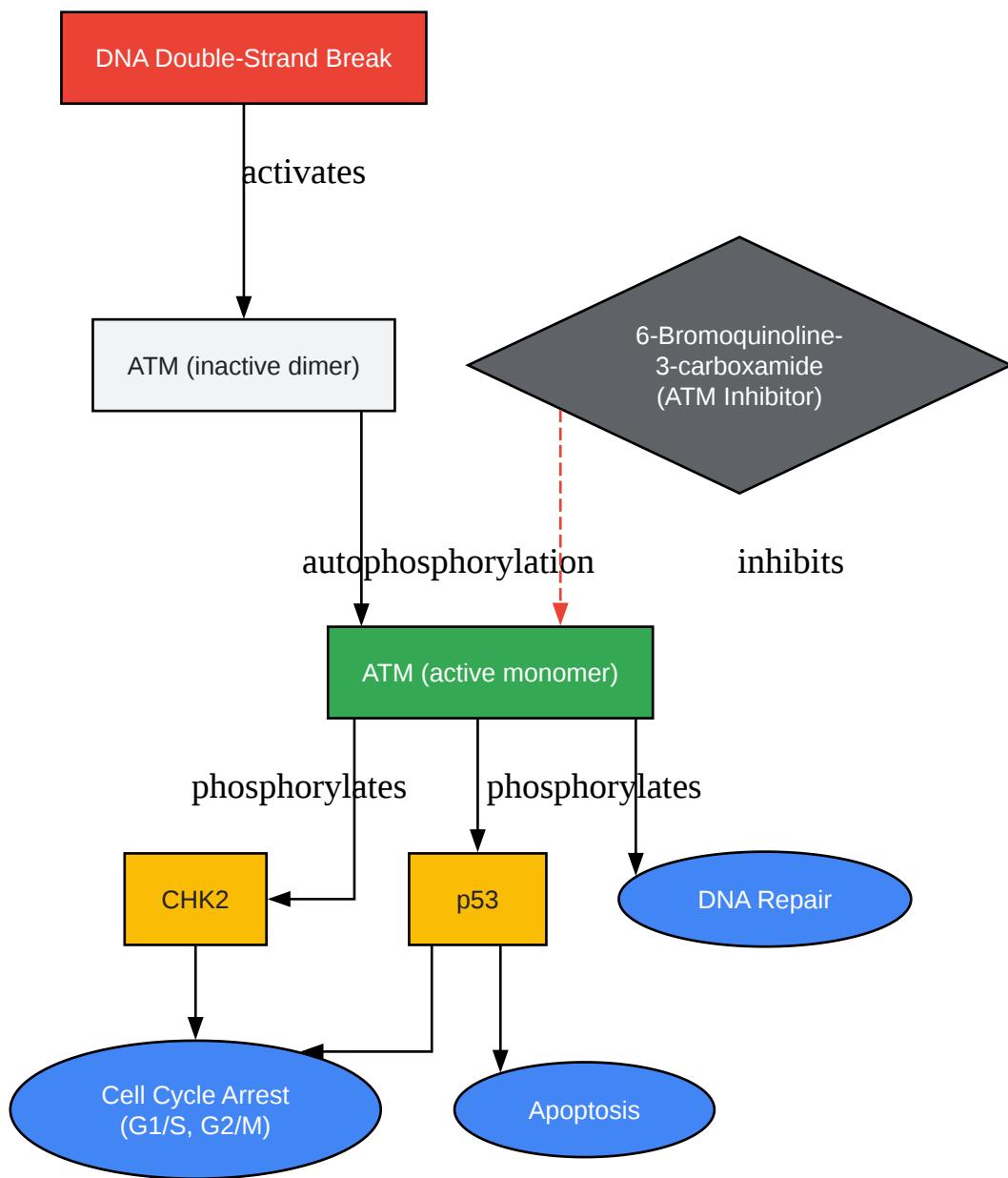
The **6-bromoquinoline-3-carboxamide** scaffold has emerged as a privileged structure in the design of inhibitors for key signaling proteins, most notably Ataxia Telangiectasia Mutated (ATM) kinase.^{[1][2]} ATM is a critical regulator of the DNA damage response (DDR), a complex network of signaling pathways that cells activate to detect and repair DNA lesions, such as double-strand breaks (DSBs).^{[3][4][5]} In many cancers, the DDR pathway is hyperactive, allowing tumor cells to survive the DNA damage caused by their rapid proliferation and by genotoxic cancer therapies like radiation and chemotherapy.^[1]

By inhibiting ATM, researchers aim to sensitize cancer cells to these treatments, preventing DNA repair and leading to programmed cell death (apoptosis). The quinoline-3-carboxamide core has been identified as a potent hinge-binding motif for kinases in the PI3K-related kinase (PIKK) family, to which ATM belongs.^[6] The bromine atom at the 6-position can enhance binding affinity and modulate the pharmacokinetic properties of the molecule.

The ATM Signaling Pathway

Upon detection of DNA double-strand breaks, ATM is activated and initiates a signaling cascade that involves the phosphorylation of numerous downstream targets. This leads to cell

cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.



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Caption: The ATM signaling pathway in response to DNA double-strand breaks.

Synthesis and Purification

The synthesis of **6-Bromoquinoline-3-carboxamide** is typically achieved through a multi-step process, starting from commercially available precursors. The general strategy involves the formation of the corresponding carboxylic acid, followed by amidation.

Experimental Protocol: Synthesis of 6-Bromoquinoline-3-carboxamide

This protocol is a representative procedure based on established chemical transformations for the synthesis of quinoline carboxamides.

Step 1: Synthesis of 6-Bromoquinoline-3-carboxylic acid

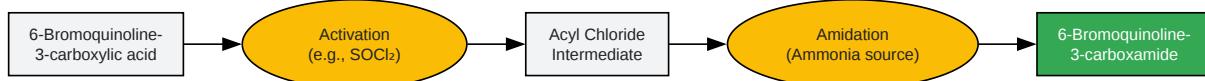
The precursor, 6-bromoquinoline-3-carboxylic acid, can be synthesized via various established routes, often starting from 4-bromoaniline. A common approach involves a modified Skraup synthesis or a Gould-Jacobs reaction to construct the quinoline ring system, followed by functional group manipulations to introduce the carboxylic acid at the 3-position.

Step 2: Amidation of 6-Bromoquinoline-3-carboxylic acid

- Materials:
 - 6-Bromoquinoline-3-carboxylic acid
 - Thionyl chloride (SOCl_2) or a suitable coupling agent (e.g., HATU, HOBT/EDC)
 - Ammonia source (e.g., ammonium hydroxide, ammonium chloride with a base)
 - Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
 - Anhydrous base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) if using ammonium salt.
 - Saturated sodium bicarbonate solution
 - Brine
 - Anhydrous sodium sulfate or magnesium sulfate
 - Silica gel for column chromatography
 - Appropriate eluents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol mixtures)

- Procedure:

- Activation of the Carboxylic Acid: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromoquinoline-3-carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature or gently reflux until the reaction is complete (monitored by TLC or LC-MS), typically 1-3 hours.
- Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude acid chloride can be used directly in the next step.
- Amidation: Dissolve the crude acid chloride in anhydrous THF. In a separate flask, prepare a solution of the ammonia source. For example, bubble ammonia gas through the solution or add a solution of ammonium hydroxide at 0 °C. Alternatively, use ammonium chloride (1.5 eq) and a non-nucleophilic base like triethylamine (2.2 eq). Add the ammonia source to the acid chloride solution dropwise at 0 °C.
- Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
- Work-up: Quench the reaction by adding water. Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford **6-Bromoquinoline-3-carboxamide**.



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Caption: A generalized workflow for the synthesis of **6-Bromoquinoline-3-carboxamide**.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structural integrity of synthesized **6-Bromoquinoline-3-carboxamide**.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of **6-Bromoquinoline-3-carboxamide**.

- Instrumentation: A standard HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid for improved peak shape.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 254 nm is generally effective for quinoline-based compounds.
- Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 μ m syringe filter before injection.
- Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system and the protons of the carboxamide group. The chemical shifts and coupling constants provide information about the substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the amide.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. The mass spectrum of **6-Bromoquinoline-3-carboxamide** will exhibit a characteristic isotopic pattern due to the presence of the bromine isotopes (^{79}Br and ^{81}Br) in nearly equal natural abundance, resulting in two molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of similar intensity.

Conclusion

6-Bromoquinoline-3-carboxamide stands as a compound of significant interest for researchers in medicinal chemistry and drug discovery. Its role as a versatile scaffold, particularly in the development of ATM kinase inhibitors, highlights its potential in advancing cancer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and analysis, serving as a valuable resource for scientists working at the forefront of targeted therapy development. Further exploration and empirical characterization of this molecule and its derivatives are poised to yield novel insights and therapeutic opportunities.

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References

- 1. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

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